

# DL-3-Phenyllactic acid biosynthetic pathway in microorganisms

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An In-depth Technical Guide to the **DL-3-Phenyllactic Acid** Biosynthetic Pathway in Microorganisms

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of **DL-3-Phenyllactic acid** (PLA) in various microorganisms. It details the key enzymatic steps, precursor molecules, and quantitative production data. Furthermore, this guide outlines common experimental protocols for the study and optimization of PLA production, and includes visualizations of the core metabolic pathways.

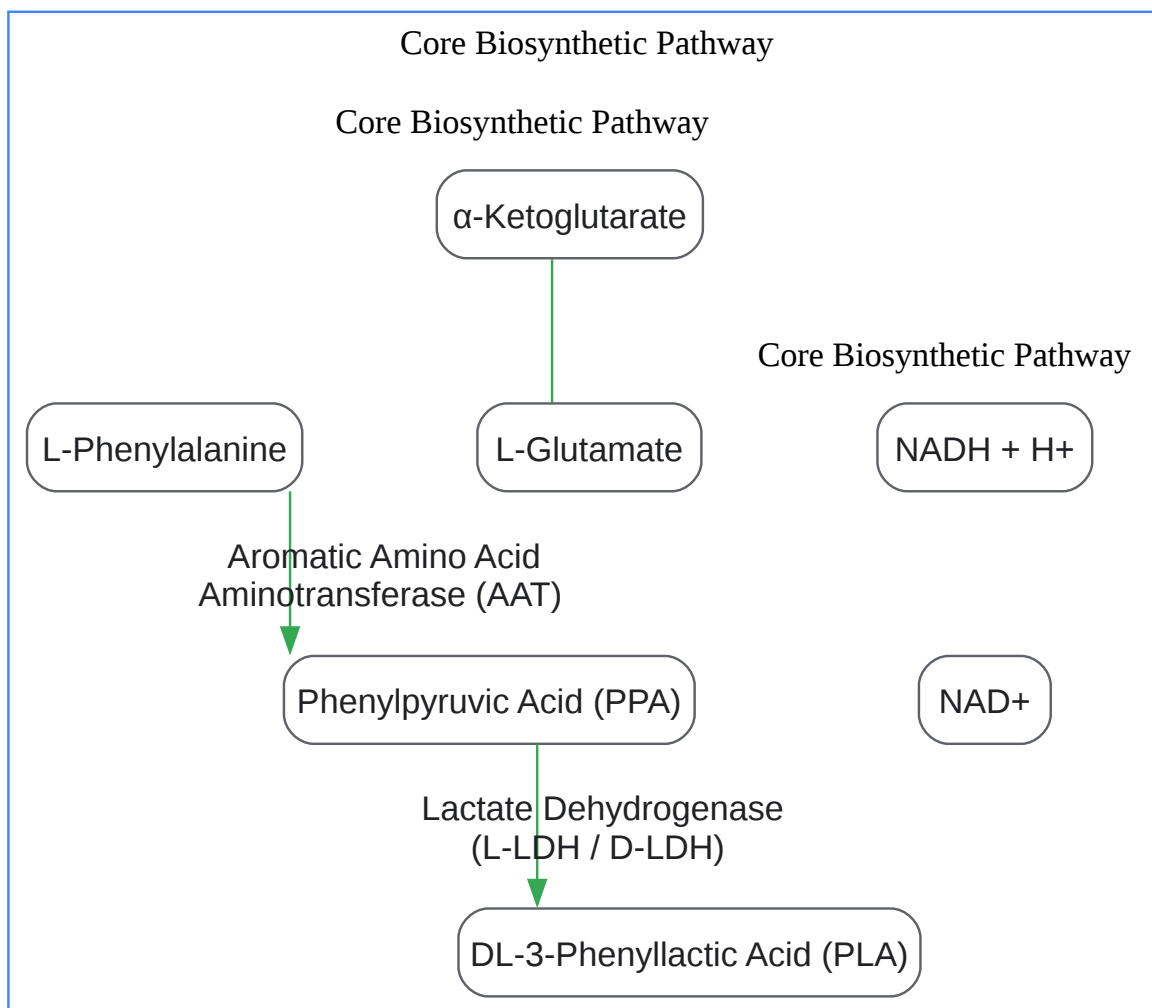
## Core Biosynthetic Pathways of DL-3-Phenyllactic Acid

Microorganisms primarily utilize two distinct pathways for the biosynthesis of **DL-3-Phenyllactic acid**: the Core Pathway and the de novo Synthesis Pathway.

### The Core Pathway: Phenylalanine as a Precursor

The most prevalent and well-characterized route for PLA synthesis in microorganisms, particularly in Lactic Acid Bacteria (LAB), is the core pathway, which uses L-phenylalanine as the direct precursor.<sup>[1][2]</sup> This pathway consists of a two-step enzymatic conversion.

- **Transamination of Phenylalanine:** The initial step involves the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT).[3][1] The transamination reaction requires an amino group acceptor, which is commonly  $\alpha$ -ketoglutarate in many LAB.[1][4][5] However, studies in *Pediococcus acidilactici* have demonstrated that pyruvic acid can also serve as the amino group acceptor.[3]
- **Reduction of Phenylpyruvic Acid:** In the final step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reduction is carried out by NAD-dependent dehydrogenases.[6] The specific type of dehydrogenase determines the chirality of the resulting PLA molecule.
  - L-Lactate Dehydrogenase (L-LDH) produces L-3-phenyllactic acid.[1][7]
  - D-Lactate Dehydrogenase (D-LDH) produces D-3-phenyllactic acid.[1][7] Other enzymes, such as hydroxyisocaproate dehydrogenase (HicDH) and phenyllactic acid dehydrogenase (PLDHase), have also been identified to be involved in this reduction step. [6]



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Caption: The core biosynthetic pathway of **DL-3-Phenyllactic acid** from L-phenylalanine.

## De Novo Synthesis Pathway

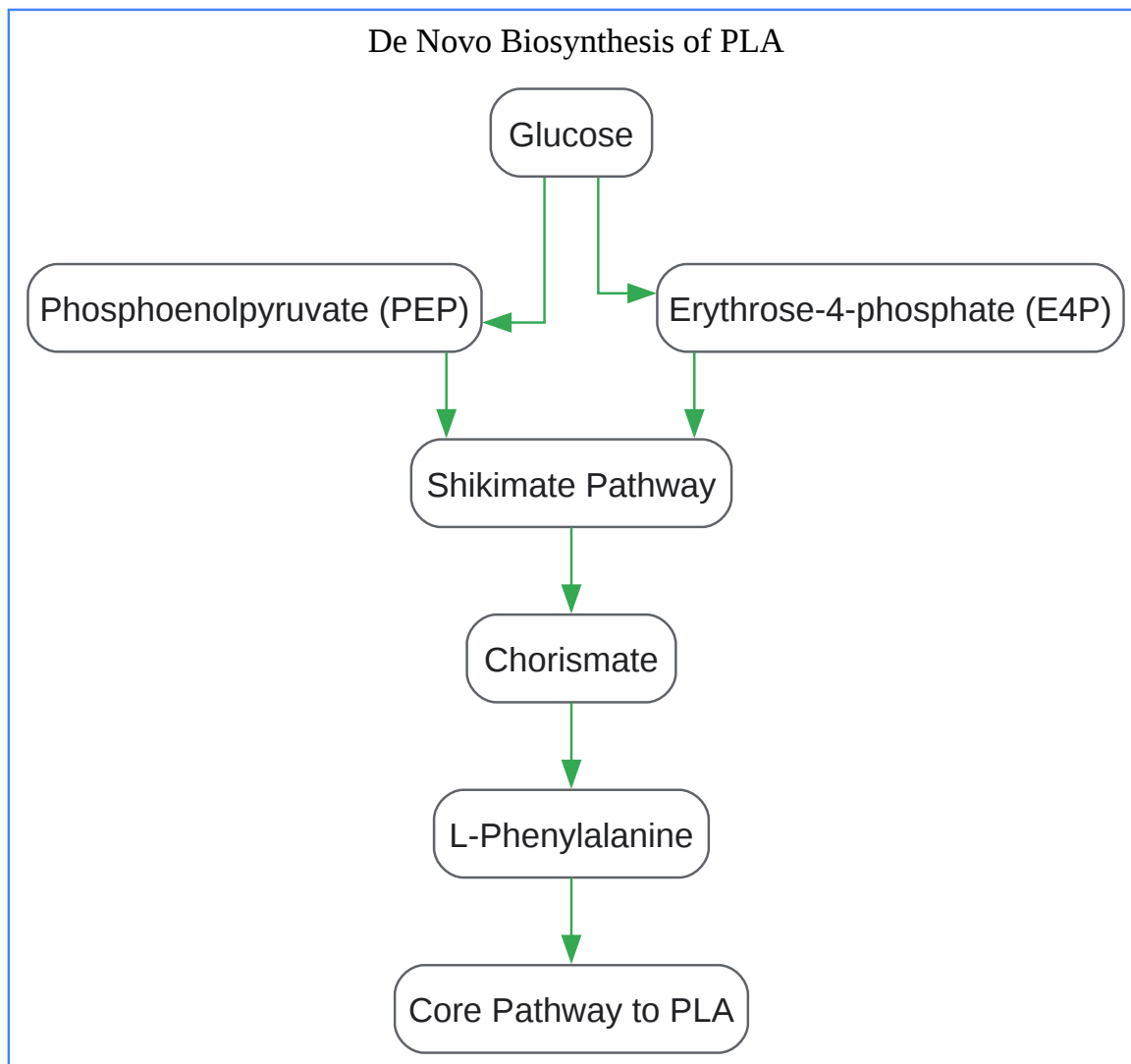
The de novo synthesis pathway enables the production of PLA from central carbon metabolites, such as glucose, without the direct supplementation of phenylalanine.<sup>[3]</sup> This pathway involves the shikimate pathway for the synthesis of aromatic amino acids.

- **Shikimate Pathway:** This pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway

respectively, into chorismate. Chorismate is a key precursor for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The condensation of PEP and E4P is a rate-limiting step catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5]

- Conversion to Phenylalanine: Chorismate is converted to phenylalanine through a series of enzymatic reactions.
- Conversion to PLA: Once phenylalanine is synthesized, it enters the Core Pathway described above to be converted into PLA.

Metabolic engineering strategies in organisms like *E. coli* often focus on overexpressing key enzymes in the shikimate pathway to increase the flux towards phenylalanine and subsequently PLA.[5][8]



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Caption: The de novo biosynthetic pathway of **DL-3-Phenyllactic acid** from glucose.

## Quantitative Data on PLA Production

The production of **DL-3-Phenyllactic acid** varies significantly depending on the microbial strain, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.

### Table 1: PLA Production in Lactic Acid Bacteria

Microorganism	Fermentation Type	Key Conditions	Precursor(s)	Titer	Conversion Rate/Productivity	Reference(s)
Lactobacillus zeae Y44	Batch	-	5 mM PPA	4.21 mM	-	[9]
Lactobacillus sp. SK007	Batch	No pH control	PPA	2.42 g/L	-	[10]
Lactobacillus sp. SK007	Fed-batch	pH 6.0, intermittent PPA and glucose feeding	PPA, Glucose	17.38 g/L	51.1% (PPA to PLA), 0.241 g/L/h	[10]
Lactobacillus crustorum NWAUFU 1078	Batch	Optimal biotransformation	PPA	15.2 mmol/L	76% (PPA to PLA)	[7]
Lactobacillus crustorum NWAUFU 1078	Continuous	0.6 dilution rate	PPA	-	6.5 mmol/L/h, 55% (PPA to PLA)	[7]

**Table 2: PLA Production in Other Microorganisms**

Microorganism	Fermentation Type	Key Conditions	Precursor(s)	Titer	Conversion Rate/Productivity	Reference(s)
Bacillus coagulans SDM	Fed-batch Bioconversion	50°C	52.5 g/L PPA	37.3 g/L	2.3 g/L/h	[6]

## Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of PLA biosynthesis.

### Microbial Cultivation and Fermentation

- Inoculum Preparation:** A single colony of the microbial strain is typically inoculated into a suitable liquid medium (e.g., MRS broth for LAB) and incubated under optimal conditions (e.g., 30-37°C, anaerobic or aerobic conditions depending on the strain) to obtain a seed culture.
- Batch Fermentation:** The seed culture is transferred to a larger volume of fermentation medium. The fermentation is carried out in a bioreactor with monitoring and control of parameters like temperature and agitation. Samples are taken at regular intervals to measure cell growth and PLA concentration.
- Fed-batch Fermentation:** This strategy involves the intermittent or continuous feeding of substrates, such as the precursor (PPA) and a carbon source (glucose), to the bioreactor.[10] This can alleviate substrate inhibition and enhance product yield. pH is often controlled at an optimal level (e.g., 6.0) by the automated addition of an acid or base.[10]

### Quantification of DL-3-Phenyllactic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of PLA in culture supernatants.[4][11][12]

- Sample Preparation:**

- Centrifuge the culture sample to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).[4]
- Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[3][4]
- The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[4][11]
  - Mobile Phase: An acidic aqueous solution, often with an organic modifier, is used. For example, a gradient of 0.5% phosphoric acid in water and 0.5% phosphoric acid in acetonitrile.[11]
  - Flow Rate: Typically around 1.0 mL/min.[11]
  - Detection: UV detection at 210 nm.[4]
  - Quantification: A calibration curve is generated using pure PLA standards of known concentrations. The concentration of PLA in the samples is determined by comparing the peak area to the standard curve.[11][12]

## Enzyme Assays

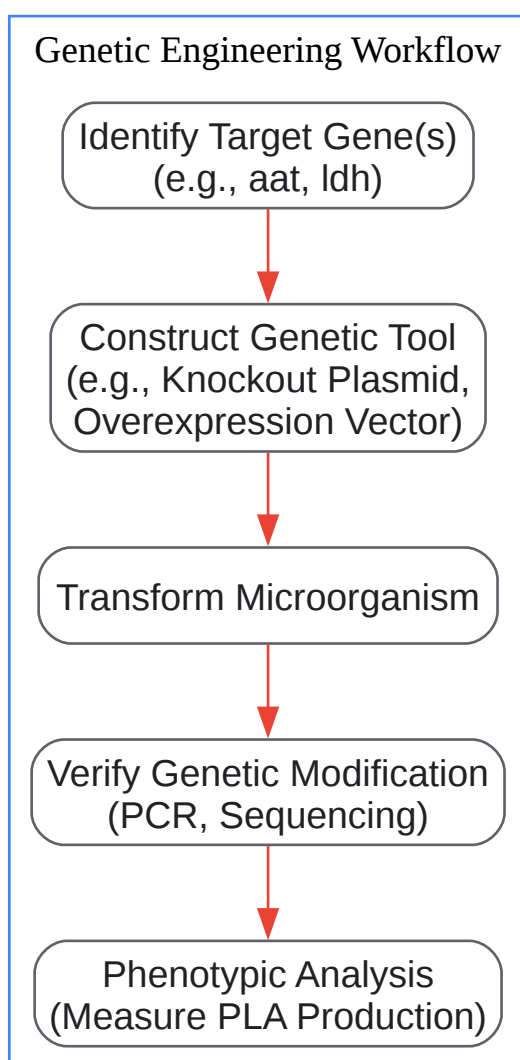
- Preparation of Cell-Free Extracts:
  - Harvest microbial cells by centrifugation.
  - Wash the cells with a suitable buffer (e.g., phosphate buffer).
  - Lyse the cells using methods such as sonication or bead beating to release the intracellular enzymes.
  - Centrifuge the lysate to remove cell debris and obtain the cell-free extract containing the enzymes.



- **Dehydrogenase Activity Assay:** The activity of lactate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. The assay mixture typically contains the cell-free extract, PPA as the substrate, and NADH in a suitable buffer. The rate of NADH oxidation is proportional to the enzyme activity.

## Genetic and Metabolic Engineering Workflow

Genetic manipulation is a powerful tool for elucidating biosynthetic pathways and enhancing the production of PLA.



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Caption: A typical workflow for the genetic engineering of microorganisms for PLA studies.

- **Gene Knockout:** To confirm the function of a specific gene, a knockout mutant can be created. For example, replacing the aminotransferase gene (aat) with an antibiotic resistance marker can demonstrate its essential role in PLA synthesis if the mutant fails to produce PLA.[3]
- **Gene Overexpression:** To increase the metabolic flux towards PLA, key enzymes in the pathway can be overexpressed. This is achieved by cloning the gene(s) of interest into an expression vector under the control of a strong promoter and introducing the vector into the host organism.[5][8]

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